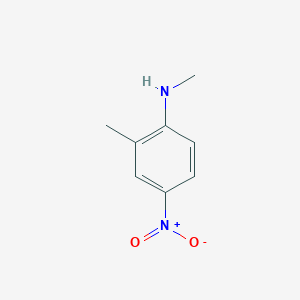
N,2-Diméthyl-4-nitroaniline
Vue d'ensemble
Description
N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with two methyl groups and a nitro group at the para position. This compound is known for its yellow crystalline appearance and is used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .
Applications De Recherche Scientifique
N,2-Dimethyl-4-nitroaniline has several applications in scientific research:
Mécanisme D'action
Target of Action
N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2 It’s known that nitro compounds generally interact with biological systems through their nitro group (−no2), which can undergo various biochemical reactions .
Mode of Action
Nitro compounds, in general, are known to undergo reduction reactions in biological systems, leading to the formation of various reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. More research is needed to elucidate the specific interactions of N,2-Dimethyl-4-nitroaniline with its targets.
Biochemical Pathways
Nitro compounds are known to interfere with several biochemical processes, including dna synthesis, protein function, and cellular respiration
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,2-Dimethyl-4-nitroaniline is limited. Nitro compounds are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized through reduction reactions, and the metabolites are typically excreted in the urine .
Result of Action
Nitro compounds can cause various biological effects, including cytotoxicity, genotoxicity, and immunotoxicity . These effects are primarily due to the reactive intermediates formed during the metabolism of nitro compounds.
Action Environment
The action, efficacy, and stability of N,2-Dimethyl-4-nitroaniline can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the metabolism of nitro compounds, thereby influencing their biological effects . Additionally, factors such as pH and temperature can affect the stability of nitro compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,2-Dimethyl-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to prevent over-nitration and to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,2-Dimethyl-4-nitroaniline often involves a continuous flow process where N,N-dimethylaniline is reacted with nitric acid in the presence of a catalyst. This method allows for efficient production and easy scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N,2-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products:
Reduction: N,2-Dimethyl-4-phenylenediamine.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
2-Nitroaniline: Similar structure but with a nitro group at the ortho position.
3-Nitroaniline: Nitro group at the meta position.
4-Nitroaniline: Nitro group at the para position without methyl substitution.
Uniqueness: N,2-Dimethyl-4-nitroaniline is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and physical properties. Its ability to undergo specific reactions and its applications in various fields make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
N,2-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYYBTRBCMPYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146455 | |
| Record name | N,2-dimethyl-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10439-77-7 | |
| Record name | N,2-dimethyl-4-nitrobenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,2-dimethyl-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-4-nitro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
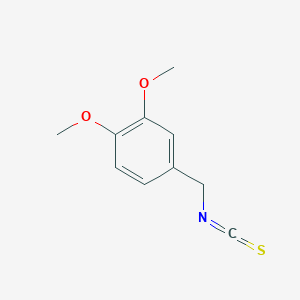
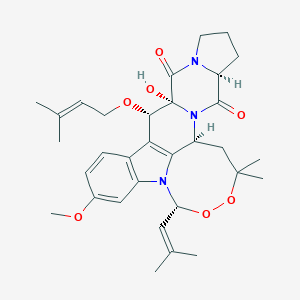
![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
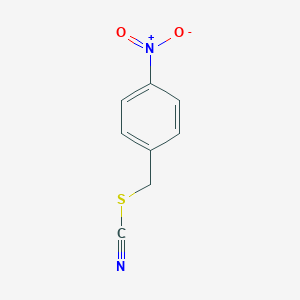
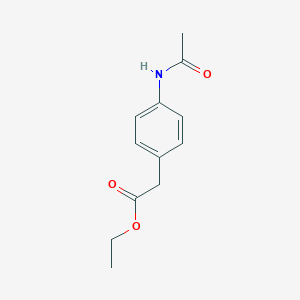
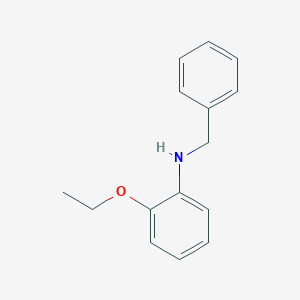


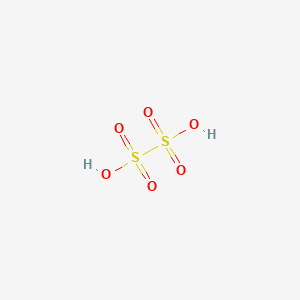

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)


